Methyl 3-(allyloxy)-4-iodobenzoate

概要

説明

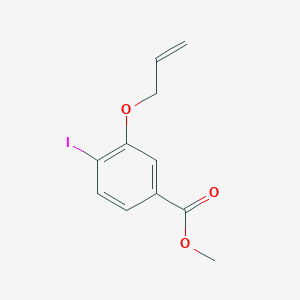

Methyl 3-(allyloxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates. It features an ester functional group, an allyloxy group, and an iodine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-4-iodobenzoate typically involves the esterification of 3-(allyloxy)-4-iodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

化学反応の分析

Types of Reactions

Methyl 3-(allyloxy)-4-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted benzoates.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and other reduced derivatives.

科学的研究の応用

Methyl 3-(allyloxy)-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 3-(allyloxy)-4-iodobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The iodine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

Methyl 3-(allyloxy)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

Methyl 3-(allyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

Methyl 3-(allyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 3-(allyloxy)-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and coupling reactions, providing opportunities for unique synthetic transformations.

生物活性

Methyl 3-(allyloxy)-4-iodobenzoate is an organic compound notable for its unique structural features, which include an allyloxy group and an iodine atom attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article will explore the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The presence of the iodine atom is significant as it influences the reactivity and interaction of the compound with biological targets. The allyloxy group enhances its potential for various chemical reactions, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In one study, the compound was tested against Staphylococcus aureus and Escherichia coli , showing notable inhibition zones compared to control groups. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the allyloxy group, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focused on its effects on HeLa cells (cervical cancer) demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM , indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal human fibroblast cells.

The mechanism of action for this compound involves several pathways:

- Nucleophilic Substitution : The iodine atom can undergo nucleophilic substitution reactions, forming various derivatives that may enhance biological activity.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Inhibition of Key Enzymes : this compound may inhibit enzymes involved in cell proliferation and survival, such as topoisomerases.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 4-(allyloxy)-3-iodobenzoate | Moderate | High | 30 |

| Methyl 4-(allyloxy)-3-bromobenzoate | Low | Moderate | 50 |

| Methyl 4-(allyloxy)-3-chlorobenzoate | Low | Low | >100 |

This table illustrates that this compound exhibits superior antimicrobial and anticancer activities compared to its brominated and chlorinated counterparts.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic treatments.

- Case Study on Cancer Treatment : Preclinical studies using animal models indicated that this compound significantly reduced tumor size in xenograft models of cervical cancer, supporting its potential as a therapeutic agent.

特性

IUPAC Name |

methyl 4-iodo-3-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIBIKNLTSUVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。